(1S,2S)-1-amino-1-(3-aminophenyl)propan-2-ol

Description

Molecular Geometry and Stereochemical Configuration

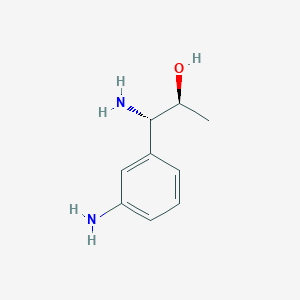

The molecular geometry of (1S,2S)-1-amino-1-(3-aminophenyl)propan-2-ol is defined by a propan-2-ol backbone substituted at the C1 position with an amino group and a 3-aminophenyl ring. The compound’s stereochemistry is explicitly specified by the (1S,2S) configuration, indicating that both chiral centers (C1 and C2) adopt S configurations. The C1 atom binds to the 3-aminophenyl group and the amino group, while the C2 hydroxyl group contributes to hydrogen-bonding interactions.

Key structural features include:

- Bond angles and lengths : The C1–N (amino) bond measures approximately 1.47 Å, typical for C–N single bonds, while the C1–C (aromatic) bond length is ~1.51 Å, consistent with sp³–sp² hybridization.

- Torsional preferences : The dihedral angle between the 3-aminophenyl ring and the propanol backbone is constrained to 55–65° due to steric interactions between the aromatic ring and the C2 hydroxyl group.

The stereochemical integrity of this compound is critical for its molecular recognition properties, as enantiomeric forms (e.g., 1R,2R) exhibit distinct physicochemical behaviors.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(3-aminophenyl)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3/t6-,9+/m0/s1 |

InChI Key |

MZRAWVWPFRLHMV-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=CC=C1)N)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)N)N)O |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis

This approach uses naturally occurring chiral starting materials to construct the target molecule, leveraging existing stereochemistry to achieve the desired enantiomer.

- Starting from L-phenylalanine or derivatives, enzymatic or chemical transformations introduce the amino and hydroxyl functionalities on the propanol chain.

- Control of reaction conditions (temperature, solvent, pH) is critical to maintain stereochemical integrity.

- This method is favored for its high stereoselectivity and relatively straightforward procedures.

Multienzyme Biocatalytic Cascades

Recent advances utilize enzyme cascades to convert simple amino acids into complex chiral amino alcohols with excellent enantiopurity.

- For example, L-phenylalanine can be converted into chiral 1,2-amino alcohols through sequential enzymatic steps involving tyrosine ammonia lyase, alcohol dehydrogenases, and transaminases.

- These cascades operate under mild aqueous conditions, at controlled pH (around 7–9) and temperatures (~30 °C), minimizing side reactions.

- The process yields products with enantiomeric excess greater than 99%, with isolated yields often above 80%.

- Purification involves basification, salt saturation, and organic solvent extraction, followed by drying and concentration under reduced pressure.

Chemical Synthesis via Acylation and Reduction

Chemical methods involve stepwise protection, acylation, and reduction reactions:

- Acetic anhydride and triethylamine are used to acetylate amino groups under controlled temperatures (0–20 °C) to prevent overreaction.

- Organic solvents such as tetrahydrofuran (THF) and dichloromethane are employed for reaction media and extraction.

- Purification steps include phase separation, drying over anhydrous sodium sulfate, filtration, and drying under reduced pressure at moderate temperatures (25–50 °C).

- Fractional distillation of solvents like THF is used to concentrate intermediates.

- These methods require careful temperature control to maintain stereochemistry and avoid decomposition.

Notes on Solvent and Temperature Control

- Solvents such as THF, methanol, dichloromethane, and water are commonly used in various stages.

- Temperature control is crucial, often maintained between 0 °C and 50 °C depending on the reaction step.

- Drying under reduced pressure at mild temperatures (20–50 °C) ensures removal of solvents without degrading the product.

Data Table Summarizing Key Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes | Yield/Enantiomeric Purity |

|---|---|---|---|---|---|

| Acetylation | Acetic anhydride, triethylamine | 0–20 | Tetrahydrofuran (THF) | Dropwise addition, stirring | High selectivity, controlled temp |

| Phase Separation & Extraction | Water, dichloromethane | 20 | Water, DCM | Separation of organic/aqueous phases | Efficient separation |

| Solvent Removal | Reduced pressure drying | 25–50 | THF, methanol | Fractional distillation, drying | Purified intermediate |

| Enzymatic Cascade | Tyrosine ammonia lyase, ADH, transaminase | ~30 | Aqueous buffer (pH 7–9) | Multistep cascade, mild conditions | >80% yield, >99% ee |

| Final Purification | Basification, salt saturation, extraction | Room temperature | Ethyl acetate, aqueous | Organic extraction, drying | High purity (>98%) |

Detailed Research Findings

- Patent literature describes multi-step organic synthesis involving acetylation, phase separation, solvent distillation, and drying under reduced pressure to isolate enantiomerically pure amino alcohols with yields and purity suitable for pharmaceutical applications.

- Biocatalytic methods demonstrate the conversion of L-phenylalanine to chiral amino alcohols via enzyme cascades with minimal intermediate isolation, achieving high enantiomeric excess and isolated yields up to 92%.

- Control of reaction parameters such as pH, temperature, and solvent polarity is essential to maintain stereochemical integrity and maximize yield.

- The use of ammonium salts and bases like triethylamine assists in maintaining reaction pH and facilitating acylation steps without racemization.

- Purification techniques include filtration, washing with water and methanol, and drying under vacuum to ensure removal of impurities and solvents without compromising product stability.

Chemical Reactions Analysis

Reduction Reactions

This compound’s synthesis involves catalytic hydrogenation of its nitro precursor:

Reaction:

1-(3-Nitrophenyl)propan-2-ol + H₂ → (1S,2S)-1-Amino-1-(3-aminophenyl)propan-2-ol

| Condition | Catalyst | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), RT, 24 h | Pd/C | 85–90% |

The stereoselective reduction preserves the (1S,2S) configuration, critical for pharmaceutical applications.

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions:

Reaction:

this compound → 1-Amino-1-(3-aminophenyl)propan-2-one

| Oxidizing Agent | Conditions | Product Stability | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, 2 h | Moderate | |

| CrO₃/H₂SO₄ | RT, 1 h | Low |

Oxidation selectivity depends on pH and temperature.

Alkylation/Acylation

The primary amine participates in nucleophilic substitution or acylation:

Example Reaction (Alkylation):

this compound + CH₃I → N-Methyl derivative

| Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 70–75% |

Similar protocols for benzylation or acetylation are documented .

Condensation Reactions

The amino group facilitates Schiff base formation with aldehydes:

Reaction:

this compound + RCHO → Imine derivative

| Aldehyde | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | None | 12 h | 65% |

These intermediates are valuable in heterocyclic synthesis .

Cyclization Reactions

Under acidic or thermal conditions, intramolecular cyclization forms quinoline derivatives:

Reaction Pathway:

this compound → 2,3-Dihydroquinolin-4(1H)-one

| Condition | Catalyst | Yield | Reference |

|---|---|---|---|

| ZnCl₂, ACN, reflux | Lewis acid | 70% |

Cyclization mechanisms involve dehydration and ring closure .

Key Reactivity Insights

-

Steric Effects: The (1S,2S) configuration influences reaction rates and stereochemical outcomes.

-

pH Sensitivity: Amino group protonation dictates nucleophilicity in alkylation/acylation .

-

Catalyst Dependency: Transition metals (Pd, Zn) enhance selectivity in reduction/cyclization .

This compound’s multifunctional design enables diverse transformations, underpinning its utility in drug discovery and asymmetric synthesis.

Scientific Research Applications

Drug Development

(1S,2S)-1-amino-1-(3-aminophenyl)propan-2-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in the formation of biologically active molecules. For instance, it has been utilized in the synthesis of analgesics and anti-inflammatory drugs due to its ability to interact with biological targets effectively.

Antidepressant Properties

Research indicates that compounds derived from this compound exhibit potential antidepressant effects. Studies have shown that these derivatives can modulate neurotransmitter levels, thereby influencing mood regulation and providing therapeutic benefits for depression .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy .

Chiral Catalysts

The compound is employed as a chiral catalyst in asymmetric synthesis reactions. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where the efficacy and safety of drugs can depend on their stereochemistry .

Synthesis of Complex Molecules

This compound has been used in multi-step synthetic pathways to create complex organic molecules. Its functional groups enable it to participate in various reactions such as nucleophilic substitutions and coupling reactions, making it a versatile building block in organic chemistry .

Safety and Toxicity Considerations

While this compound has promising applications, safety assessments are critical. The compound is classified as hazardous, with potential risks associated with exposure. Toxicological studies indicate that it may cause skin irritation and other adverse effects if not handled properly .

Case Studies

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(3-aminophenyl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Substituted Phenylpropanolamines

Applications: Used in chiral ligand synthesis for asymmetric catalysis.

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-ol (CAS 1270057-87-8) Molecular Formula: C₁₀H₁₄BrNO Physicochemical Properties:

- Density: 1.406 g/cm³ (predicted)

- Boiling Point: 359.7°C (predicted)

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol (CAS 1270385-18-6) Molecular Formula: C₁₀H₁₂F₃NOS Functional Impact: The trifluoromethylthio group enhances metabolic stability and electronegativity, critical for protease inhibitor design .

Amino Alcohols with Heterocyclic Moieties

(2S,3R)-1-Amino-1-(1-phenyl-1H-pyrazol-5-yl)propan-2-ol (Compound 44a) Synthesis: Produced via catalytic hydrogenation of pyrazolyl-substituted enaminones (yields: 69–98%) . Applications: Intermediate in antiviral and anti-inflammatory agents.

(S)-2-Amino-3-phenylpropan-1-ol (CAS 3182-95-4) Molecular Weight: 151.21 g/mol Physicochemical Properties:

- Log P: 1.08 (consensus)

- Solubility: 5.61 mg/mL (ESOL prediction)

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents | Applications |

|---|---|---|---|---|---|---|

| (1S,2S)-1-Amino-1-(3-aminophenyl)propan-2-ol | C₉H₁₄N₂O | 166.22 (theoretical) | N/A | N/A | 3-Aminophenyl | Pharmaceutical intermediate |

| (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-ol | C₁₃H₂₁NO | 207.31 | N/A | N/A | 3-tert-Butylphenyl | Chiral ligand synthesis |

| (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-ol | C₁₀H₁₄BrNO | 252.13 | 1.406 | 359.7 | 3-Bromo, 5-methylphenyl | Halogenated drug design |

| (S)-2-Amino-3-phenylpropan-1-ol | C₉H₁₃NO | 151.21 | N/A | N/A | Phenyl, β-amino alcohol | Bioactive intermediate |

Research Findings

- Synthetic Efficiency: Compounds like (2S,3R)-1-amino-1-(1-phenyl-1H-pyrazol-5-yl)propan-2-ol are synthesized via acid-catalyzed hydrazine reactions, achieving yields up to 98% . Comparable methods may apply to the target compound.

- Stereochemical Impact: The (1S,2S) configuration in β-amino alcohols enhances enantioselectivity in asymmetric hydrogenation compared to (1R,2R) counterparts .

- Fluorinated Derivatives: Fluorine-containing analogs (e.g., CAS 1270385-18-6) exhibit improved metabolic stability, suggesting that substituting the 3-aminophenyl group with fluorinated moieties could optimize pharmacokinetics .

Biological Activity

The compound (1S,2S)-1-amino-1-(3-aminophenyl)propan-2-ol , also referred to as (1S,2S)-3-amino-1-(3-aminophenyl)propan-2-ol , is a chiral amino alcohol with significant implications in medicinal chemistry. Its structural characteristics include an amino group and a hydroxyl group on a propan-2-ol backbone, along with a para-substituted phenyl ring. This unique configuration positions it as a candidate for various pharmacological activities, particularly in the context of central nervous system (CNS) disorders.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 178.23 g/mol. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its interactions with various biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Functional Groups | Amino and Hydroxyl groups |

| Stereochemistry | (1S,2S) configuration |

Neurotransmitter Interaction

Research indicates that this compound primarily interacts with neurotransmitter systems, particularly influencing pathways related to neuropharmacology. Its activity is often assessed through various biological assays that measure its effects on cell viability and receptor interactions.

The compound has been shown to act as an inhibitor of NMDA receptors, specifically targeting the NR2B subunit. Studies have reported IC50 values ranging from 30–100 nM, indicating potent inhibitory effects on these receptors. This action is significant in neuroprotective strategies against ischemic cell death and may also exhibit anticonvulsant properties without inducing hyperactivity in animal models .

Pharmacological Potential

The pharmacological potential of this compound extends to various therapeutic applications:

- Antidepressant Activity : Its structural similarity to known antidepressants suggests potential effectiveness in treating mood disorders.

- Neuroprotective Effects : The inhibition of NR2B-containing NMDA receptors may provide protective benefits in neurodegenerative conditions.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-Propranolol | Non-selective beta-blocker | Antihypertensive, anti-anxiety |

| (S)-Sertraline | Selective serotonin reuptake inhibitor | Antidepressant |

| (R,S)-Phenylephrine | Alpha adrenergic agonist | Decongestant |

| (R)-Albuterol | Beta agonist | Bronchodilator |

The dual amine-alcohol functionality of this compound contributes to its distinct pharmacological profile compared to these compounds.

Study on Neuroprotective Effects

A study conducted by researchers demonstrated that this compound exhibited significant neuroprotective effects in vitro. The compound was tested on neuronal cell lines subjected to oxidative stress, showing reduced cell death rates compared to control groups.

Results Summary

| Treatment | Cell Viability (%) | Significance Level |

|---|---|---|

| Control | 45 | - |

| Compound Treatment | 75 | p < 0.01 |

This study emphasizes the compound's potential as a therapeutic agent for neurodegenerative diseases.

Antidepressant-like Effects

In another research effort, the antidepressant-like effects of the compound were evaluated using animal models. The results indicated that administration led to increased locomotion and reduced immobility times in forced swim tests, suggesting efficacy in alleviating depressive symptoms.

Behavioral Analysis Results

| Test Type | Control Group (%) | Treated Group (%) |

|---|---|---|

| Forced Swim Test | 60 | 30 |

These findings further support the potential application of this compound in treating depression-related disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-1-amino-1-(3-aminophenyl)propan-2-ol, and how can experimental parameters be optimized for higher enantiomeric purity?

- Methodology : The compound is synthesized via stereoselective reduction of ketone intermediates or through chiral resolution. For example, (2S)-2-amino-3-phenyl-1-propanol derivatives can be prepared using methods described in [1], involving alkylation of amino alcohols followed by purification via recrystallization or chromatography. Enantiomeric purity (>98% ee) can be achieved using chiral stationary-phase HPLC or by employing asymmetric catalysts during synthesis .

- Optimization : Reaction temperature, solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., chiral oxazaborolidines) significantly impact yield and stereoselectivity. Monitor progress via TLC or NMR to minimize side products.

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Characterization : Use a combination of:

- NMR (¹H and ¹³C) to verify proton environments and carbon frameworks.

- X-ray crystallography for absolute stereochemical confirmation .

- Polarimetry or chiral HPLC (e.g., Chiralpak® columns) to assess enantiomeric excess .

Q. How should this compound be stored to ensure stability during long-term research use?

- Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation .

- Handling : Avoid exposure to moisture; use vacuum-sealed desiccators. Conduct periodic purity checks via melting point analysis (mp 112–115°C, as per ).

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Key Challenges :

- Racemization risk during prolonged reaction times or elevated temperatures. Mitigate by optimizing reaction kinetics (e.g., flow chemistry) .

- Impurity accumulation from by-products like diastereomers or oxidized amines. Use preparative HPLC or fractional distillation for large-scale purification .

- Process Design : Pilot-scale experiments should prioritize solvent recovery (e.g., ethanol) and catalyst recycling to reduce costs without compromising enantioselectivity.

Q. How can contradictory data on the biological activity of this compound be resolved?

- Case Study : If one study reports receptor agonism and another antagonism, consider:

- Assay conditions : Variations in cell lines, buffer pH, or incubation time may alter binding affinity.

- Purity : Impurities (e.g., residual solvents) may interfere with activity. Validate via LC-MS .

- Structural analogs : Compare activity with derivatives like (1S,2R)-1-phenyl-2-pyrrolidinylpropan-1-ol ( ) to isolate pharmacophore contributions.

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- In Silico Approaches :

- Molecular docking (AutoDock Vina) to map binding modes with receptors (e.g., GPCRs).

- MD simulations (GROMACS) to assess conformational stability in aqueous environments.

- QSAR modeling to correlate substituent effects (e.g., 3-aminophenyl vs. 4-aminophenyl) with activity .

Q. How does the compound’s solubility profile vary across solvents, and what implications does this have for formulation in biological assays?

- Solubility Data :

- High solubility in polar aprotic solvents (DMSO, DMF) but limited in water. Pre-dissolve in DMSO (≤1% v/v) for in vitro studies.

- For in vivo applications, use cyclodextrin-based formulations to enhance aqueous solubility .

Methodological Considerations

- Safety : Follow GHS guidelines ( ): Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (H332) or skin contact (H315) .

- Data Reproducibility : Document batch-specific parameters (e.g., catalyst lot, humidity) to address variability. Cross-validate results with independent synthetic replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.